

# FCPT Proficiency Testing Material: A Technical Guide for Accurate Allergen Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Proficiency testing (PT) is a critical component of laboratory quality assurance, ensuring the accuracy and reliability of analytical results. For scientists and researchers in the field of drug development and food safety, participation in PT schemes is essential for validating methods, demonstrating competency, and ensuring patient and consumer safety. "FCPT" is a product identifier used by NSI Lab Solutions, an ISO/IEC 17043:2010 accredited provider, for their line of Food Chemistry Proficiency Testing materials. These materials are designed to enable laboratories to assess their performance in detecting and quantifying various analytes in food matrices, with a significant focus on food allergens.

This technical guide provides an in-depth overview of **FCPT** proficiency testing materials, including their composition, the principles of their use, and representative data from proficiency testing schemes.

## Core Concepts of FCPT Proficiency Testing Material

**FCPT** proficiency testing materials are externally provided samples used to verify the accuracy and precision of a laboratory's testing procedures.<sup>[1]</sup> These materials consist of a food matrix that is either "spiked" with a known amount of the analyte of interest or is an "incurred" material where the analyte is present as a natural component or was introduced during processing.<sup>[2]</sup> The primary purpose of these materials is to serve as a blind sample for the participating laboratory, allowing for an unbiased assessment of their analytical performance.

The workflow of a proficiency test typically involves the provider sending the **FCPT** material to the participating laboratories. The laboratories then analyze the material using their routine analytical methods and submit their results back to the provider. The provider performs a statistical analysis of all the submitted results to determine the "assigned value" for the analyte in the material and evaluates the performance of each laboratory against this value.

## Material Composition and Manufacturing

**FCPT** materials are typically composed of a food-grade matrix relevant to the analyte being tested. For example, a proficiency test for gluten may use a matrix of rice flour or a baked good like a cookie.[\[2\]](#) The selection of an appropriate matrix is crucial as it can significantly impact the extraction and detection of the target analyte.

The manufacturing of these materials follows a rigorous process to ensure homogeneity and stability:

- Matrix Selection: A base food matrix that is free of the target analyte is selected.
- Analyte Introduction: A well-characterized and purified form of the analyte (e.g., gluten from wheat, milk protein) is added to the matrix. This can be done by spiking a known quantity of the analyte into the matrix or by preparing an incurred material where the analyte is incorporated during the food production process (e.g., adding wheat flour to a cookie recipe).  
[\[2\]](#)
- Homogenization: The material is thoroughly homogenized to ensure that the analyte is evenly distributed throughout the batch.
- Packaging and Stability Testing: The homogenized material is packaged into individual units, and stability studies are conducted to ensure that the analyte concentration remains stable over the course of the proficiency test.

## Data Presentation: Representative Proficiency Testing Results

The performance of a laboratory in a proficiency test is typically evaluated using statistical measures such as the z-score, which indicates how many standard deviations a result is from

the assigned value. A satisfactory performance is generally indicated by a z-score within  $\pm 2$ .

Below are tables summarizing representative quantitative data from food allergen proficiency testing schemes.

Table 1: Representative Results for Gluten Quantification in a Cereal Matrix

Participant ID	Reported Value (mg/kg)	Assigned Value (mg/kg)	Standard Deviation for Proficiency Assessment (mg/kg)	z-Score	Performance
Lab A	22.5	20.0	2.5	1.00	Satisfactory
Lab B	18.9	20.0	2.5	-0.44	Satisfactory
Lab C	25.8	20.0	2.5	2.32	Questionable
Lab D	15.2	20.0	2.5	-1.92	Satisfactory
Lab E	28.1	20.0	2.5	3.24	Unsatisfactory

Table 2: Representative Results for Milk (Casein) Quantification in a Baked Good Matrix

Participant ID	Reported Value (mg/kg)	Assigned Value (mg/kg)	Standard Deviation for Proficiency Assessment (mg/kg)	z-Score	Performance
Lab F	5.5	5.0	0.8	0.63	Satisfactory
Lab G	4.2	5.0	0.8	-1.00	Satisfactory
Lab H	6.8	5.0	0.8	2.25	Questionable
Lab I	5.1	5.0	0.8	0.13	Satisfactory
Lab J	3.1	5.0	0.8	-2.38	Unsatisfactory

## Experimental Protocols

Laboratories participating in **FCPT** schemes are typically instructed to use their own routine analytical methods. For food allergen analysis, these are often enzyme-linked immunosorbent assays (ELISA) or polymerase chain reaction (PCR) based methods. Below are detailed, representative methodologies for the analysis of gluten and milk allergens in food matrices, based on established official methods.

### Protocol 1: Quantitative Determination of Gluten in a Food Matrix by ELISA

This protocol is based on the principles of AOAC Official Method 2012.01, which utilizes a sandwich ELISA format with the R5 monoclonal antibody.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized **FCPT** material into a sterile centrifuge tube. b. Add 10 mL of a cocktail solution (e.g., a solution containing guanidine hydrochloride and a reducing agent) to the tube. c. Vortex thoroughly for 15 seconds. d. Incubate in a water bath at 50°C for 10 minutes. e. Centrifuge at 2500 x g for 10 minutes. f. Carefully collect the supernatant, which contains the extracted gluten proteins.

2. ELISA Procedure: a. Prepare a series of gluten standards of known concentrations. b. Add 100  $\mu$ L of the standards, controls, and extracted samples to the wells of an R5 antibody-coated microtiter plate. c. Incubate for 30 minutes at room temperature. d. Wash the plate three times with a wash buffer. e. Add 100  $\mu$ L of a peroxidase-conjugated R5 antibody to each well. f. Incubate for 30 minutes at room temperature. g. Wash the plate three times with the wash buffer. h. Add 100  $\mu$ L of a substrate solution (e.g., TMB) to each well. i. Incubate for 15 minutes at room temperature in the dark. j. Stop the reaction by adding 100  $\mu$ L of a stop solution. k. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of gluten in the samples by interpolating their absorbance values on the standard curve. c. Calculate the final concentration in the original **FCPT** material, taking into account the dilution factor from the extraction step.

## Protocol 2: Quantitative Determination of Milk Protein (Casein) in a Food Matrix by ELISA

This protocol follows the general principles for milk allergen ELISA methods.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized **FCPT** material into a sterile centrifuge tube. b. Add 20 mL of an extraction buffer (typically a phosphate-buffered saline solution with a surfactant like Tween 20) to the tube. c. Vortex vigorously for 3 minutes. d. Centrifuge at 3000  $\times$  g for 15 minutes. e. The supernatant contains the extracted milk proteins.

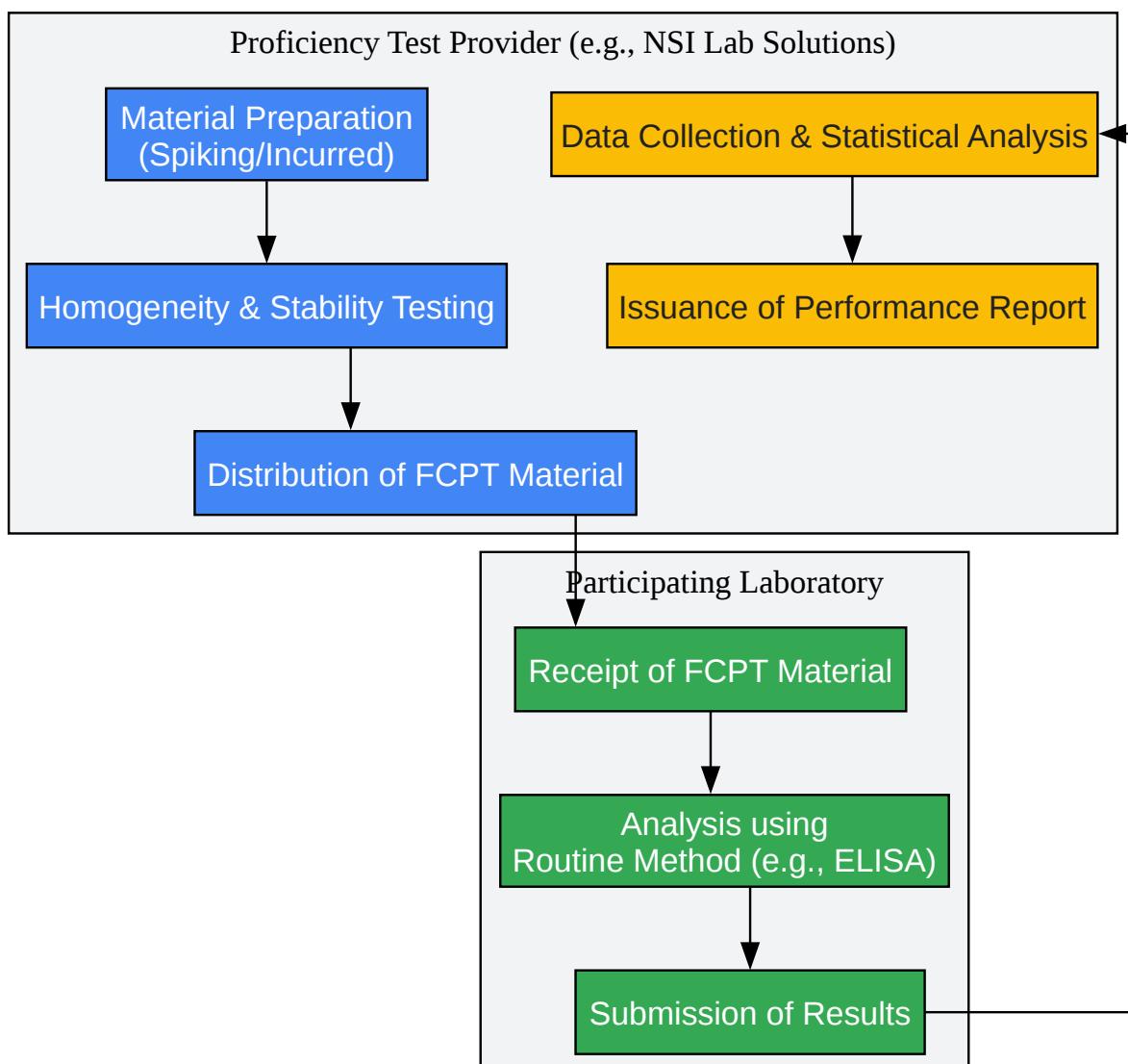
2. ELISA Procedure: a. Prepare a series of casein standards of known concentrations. b. Add 100  $\mu$ L of the standards, controls, and extracted samples to the wells of an anti-casein antibody-coated microtiter plate. c. Incubate for 20 minutes at room temperature. d. Wash the plate five times with a wash buffer. e. Add 100  $\mu$ L of a peroxidase-conjugated anti-casein antibody to each well. f. Incubate for 20 minutes at room temperature. g. Wash the plate five times with the wash buffer. h. Add 100  $\mu$ L of a substrate solution to each well. i. Incubate for 10 minutes at room temperature in the dark. j. Stop the reaction by adding 100  $\mu$ L of a stop solution. k. Read the absorbance at 450 nm.

3. Data Analysis: a. Construct a standard curve from the casein standards. b. Determine the concentration of casein in the samples from the standard curve. c. Calculate the final

concentration in the original **FCPT** material, accounting for the initial dilution.

# Mandatory Visualizations

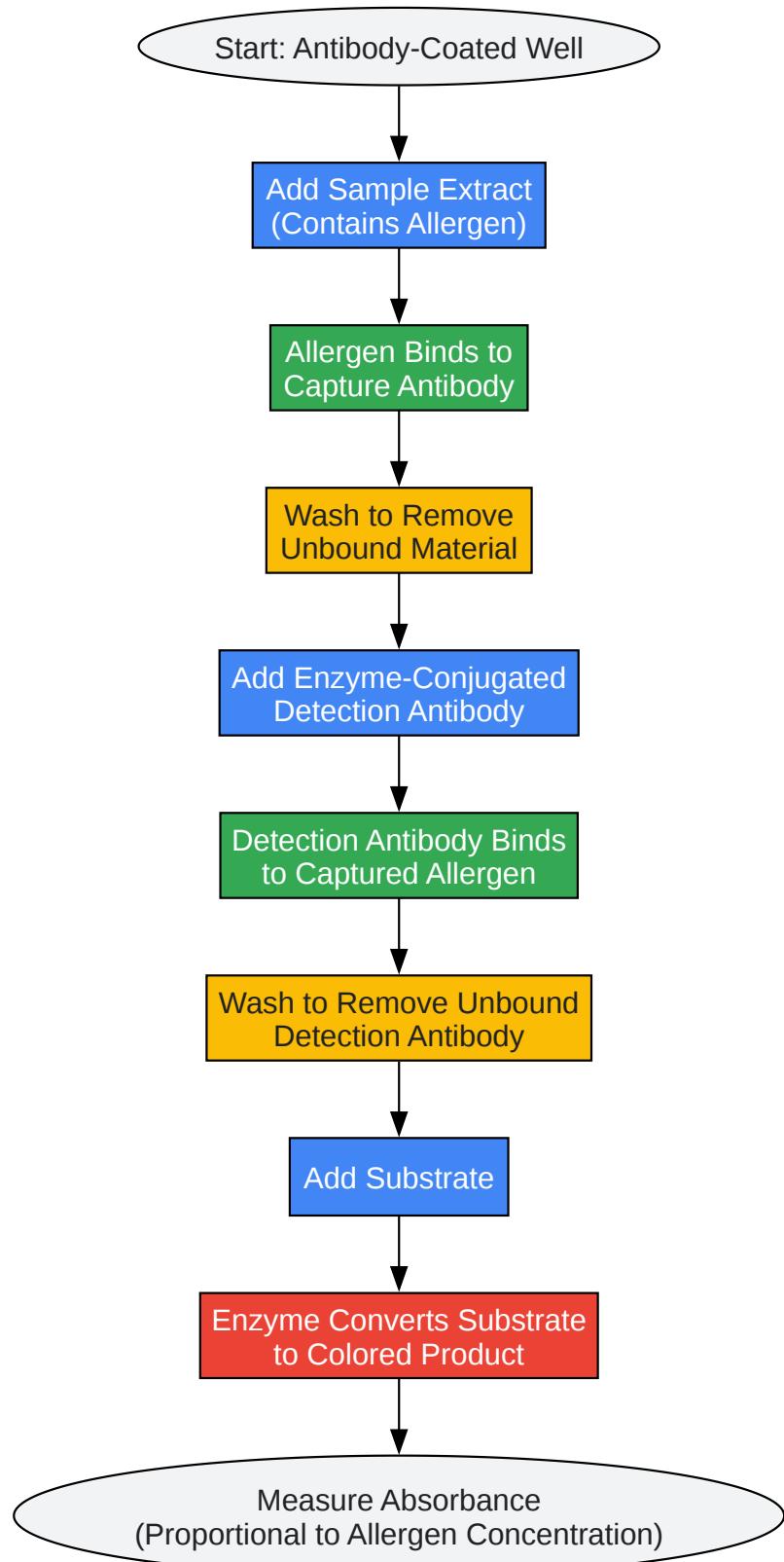
## Diagram 1: General Proficiency Testing Workflow



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Caption: A diagram illustrating the cyclical workflow of a proficiency testing scheme.

## Diagram 2: Logical Flow of a Sandwich ELISA for Allergen Detection



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Caption: A step-by-step logical diagram of a sandwich ELISA protocol.

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## References

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- To cite this document: BenchChem. [FCPT Proficiency Testing Material: A Technical Guide for Accurate Allergen Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672312#what-is-fcpt-proficiency-testing-material>

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